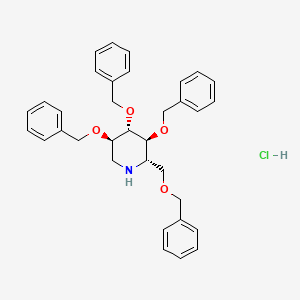

(2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related optically active piperidine derivatives involves complex procedures that result in high optical purities. For instance, Ashimori et al. (1991) describe the synthesis of optically active compounds from specific acids available through optical resolution, highlighting the intricate steps required to achieve the desired optical purity and configuration (Ashimori et al., 1991).

Molecular Structure Analysis

The molecular and crystal structures of piperidine derivatives provide insight into the compound's configuration and interactions. Kuleshova and Khrustalev (2000) analyzed the molecular and crystal structures of hydroxy derivatives of hydropyridine, focusing on the role of hydrogen bonds in molecule conformation and packing (Kuleshova & Khrustalev, 2000). This analysis is crucial for understanding the structural basis of its chemical behavior and properties.

Chemical Reactions and Properties

Research on piperidine derivatives often focuses on their reactivity and potential as intermediates in various chemical reactions. For example, Bisset et al. (2012) explored the asymmetric hydrogenation of certain piperidine diones, demonstrating the versatility and reactivity of piperidine-based structures in synthetic chemistry (Bisset et al., 2012).

Physical Properties Analysis

The study of physical properties, such as crystal structure and hydrogen bonding, reveals the compound's stability and conformational flexibility. Investigations by Kuleshova and Khrustalev (2000) into different piperidine and pyridine derivatives illustrate how molecular associations influence crystal packing, crucial for understanding the compound's physical stability and solubility (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties of piperidine derivatives are profoundly influenced by their structure. Kilic et al. (2008) described the synthesis, characterization, and catalytic properties of complexes containing piperidine groups, highlighting the importance of structural features in determining chemical reactivity and potential applications in catalysis (Kilic et al., 2008).

Applications De Recherche Scientifique

Chemistry and Pharmacology of Piperidine Derivatives

Piperidine derivatives, such as arylpiperazines, are known for their diverse pharmacological activities. These compounds have been explored for their potential in treating conditions like depression, psychosis, anxiety, and more. Notably, the metabolism of arylpiperazine derivatives often involves N-dealkylation to 1-aryl-piperazines, which are significant for their effects on serotonin receptor-related activities. These metabolites distribute widely in tissues, including the brain, and undergo further biotransformation, primarily through CYP2D6-dependent oxidation (Caccia, 2007).

Anti-mycobacterial Activity

Compounds containing the piperazine scaffold have been reported for their potent anti-mycobacterial properties, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structure-activity relationship (SAR) of these compounds provides insights into designing effective anti-TB molecules (Girase et al., 2020).

Environmental Impact and Safety

The environmental occurrence, fate, behavior, and safety of compounds like triclosan, which shares structural similarities with many piperidine derivatives, have been extensively studied. These studies address the compound's biodegradability, its potential to form more toxic and persistent by-products, and the implications for human health and the environment (Rodricks et al., 2010).

Propriétés

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37NO4.ClH/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28;/h1-20,31-35H,21-26H2;1H/t31-,32+,33-,34-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCKTSVMJCTRAZ-JFPOYCEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,4S,5R)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)